Sucrose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 g dissolves in 0.5 ml water, 170 ml alcohol, about 100 ml methanol. Moderately sol in glycerol, pyridine.

Very soluble in water, methanol; slightly soluble in ethanol; insoluble in ethyl ether.

water solubility = 2.12X10+6 mg/l @ 25 °C

2100.0 mg/mL

Solubility in water, g/100ml at 25 °C: 200

200%

Synonyms

Canonical SMILES

Isomeric SMILES

Primary Energy Source and Signaling Molecule:

- Sucrose is the primary product of photosynthesis in plants, acting as a vital energy source for various cellular processes essential for growth and development .

- It also acts as a signaling molecule, coordinating communication between various plant organs like shoots (source) and roots (sink). This communication regulates development and resource allocation within the plant .

Regulation of Gene Expression and Plant Development:

- Studies have shown that sucrose influences the expression of various genes involved in plant development and stress responses .

- By affecting the activity of specific proteins like MYBs, sucrose can influence processes like gibberellin response and abscisic acid (ABA) biosynthesis, impacting plant growth and development .

Understanding Source-Sink Balance and Crop Improvement:

- Research using sucrose helps scientists understand the delicate balance between source organs, where photosynthesis occurs, and sink organs, where energy is utilized for growth and development. This knowledge is crucial for improving crop yields by manipulating sucrose transport and utilization efficiency .

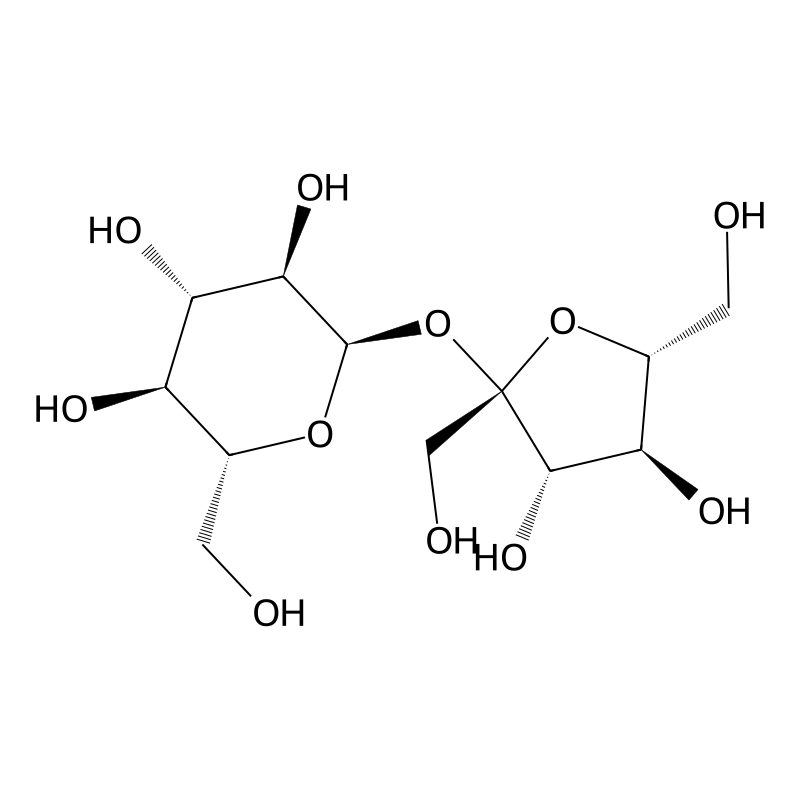

Sucrose, commonly known as table sugar, is a disaccharide composed of two monosaccharides: glucose and fructose. Its chemical formula is CHO. Sucrose is naturally found in many plants, particularly in sugarcane and sugar beets, where it serves as an important energy source. The structure of sucrose consists of a glycosidic bond formed between the anomeric carbon of glucose and the hydroxyl group of fructose, making it a non-reducing sugar due to the absence of a free aldehyde or ketone group in its structure .

- Hydrolysis: In the presence of water and an acid or enzyme (like invertase), sucrose can hydrolyze into its constituent monosaccharides:This reaction is crucial in digestion, where sucrose is broken down into glucose and fructose .

- Dehydration: When heated with concentrated sulfuric acid, sucrose dehydrates to form carbon and water:This reaction produces a black carbon-rich solid .

- Combustion: Sucrose combusts in the presence of oxygen to yield carbon dioxide and water:

- Reaction with Chloric Acid: Sucrose reacts with chloric acid to produce hydrochloric acid, carbon dioxide, and water:

These reactions highlight sucrose's reactivity under various conditions, demonstrating its role in both biological systems and industrial applications .

In biological systems, sucrose serves as a primary energy source. It is metabolized into glucose and fructose, which enter glycolysis and other metabolic pathways. Sucrose also plays a role in osmoregulation in plants, helping to maintain turgor pressure by balancing osmotic potential. Additionally, it is involved in signaling pathways that regulate growth and development in plants.

Excessive consumption of sucrose can lead to health issues such as obesity, diabetes, and dental caries due to its high caloric content and rapid absorption in the bloodstream .

Sucrose can be synthesized through two primary methods:

- Biosynthesis: In plants, sucrose is synthesized from glucose-1-phosphate and fructose-6-phosphate through the action of the enzyme sucrose-6-phosphate synthase. This process occurs mainly during photosynthesis when plants convert sunlight into chemical energy .

- Chemical Synthesis: Although challenging, sucrose can be synthesized chemically. One notable method involves the condensation of acetylated glucose and fructose under specific conditions .

Sucrose has diverse applications across various fields:

- Food Industry: It is widely used as a sweetener in beverages, confectionery, baked goods, and preserves.

- Pharmaceuticals: Sucrose acts as a stabilizer for certain drugs and vaccines.

- Cosmetics: It is used in formulations for its humectant properties, helping to retain moisture.

- Biotechnology: Sucrose serves as a carbon source for microbial fermentation processes.

Its versatility makes it an essential compound in both everyday products and specialized applications .

Sucrose shares its molecular formula (CHO) with other disaccharides but differs significantly in structure and properties:

| Compound | Composition | Unique Features |

|---|---|---|

| Maltose | Glucose + Glucose | Reducing sugar; formed during starch digestion |

| Lactose | Glucose + Galactose | Found in milk; requires lactase for digestion |

| Trehalose | Glucose + Glucose | Non-reducing; used by some fungi & bacteria for energy storage |

While all these compounds are disaccharides with similar formulas, their structural differences lead to unique biochemical roles and properties. Sucrose's non-reducing nature distinguishes it from maltose and lactose, impacting its reactivity and metabolic processing .

Photosynthesis-Derived Sucrose Formation

Sucrose biosynthesis begins in photosynthetic tissues, where chloroplasts convert carbon dioxide into triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) via the Calvin-Benson cycle [2]. These triose phosphates are exported to the cytosol via a specific transporter, where they undergo condensation to form fructose-1,6-bisphosphate. Subsequent dephosphorylation by cytosolic fructose-1,6-bisphosphatase yields fructose-6-phosphate, a direct precursor for sucrose synthesis [2] [4].

The cytosolic hexose phosphate pool—comprising glucose-6-phosphate, glucose-1-phosphate, and fructose-6-phosphate—serves as the substrate for sucrose-phosphate synthase (SPS), which catalyzes the committed step in sucrose biosynthesis [3]. Notably, approximately 70–80% of photosynthetically fixed carbon is allocated to sucrose production in mature leaves, with the remainder stored as transient starch in chloroplasts [2].

Sucrose-Phosphate Synthase Role and Regulation

Sucrose-phosphate synthase (SPS; EC 2.4.1.14) mediates the transfer of a glucosyl moiety from uridine diphosphate glucose (UDP-Glc) to fructose-6-phosphate, forming sucrose-6′-phosphate (S6P) [3] [8]. This reaction is functionally coupled with sucrose-phosphate phosphatase (SPP), which hydrolyzes S6P’s phosphate group to yield sucrose [8]. Structural studies reveal that SPS contains a C-terminal domain homologous to SPP, facilitating metabolic channeling between the two enzymes [8].

Regulation of SPS occurs through:

- Allosteric modulation: Activation by glucose-6-phosphate and inhibition by inorganic phosphate [4].

- Post-translational modification: Phosphorylation at specific serine residues enhances sensitivity to effectors [4] [8].

- Transcriptional control: Differential expression of SPS gene isoforms during development and stress responses [1].

| SPS Regulatory Feature | Mechanism | Physiological Impact |

|---|---|---|

| Phosphorylation (Ser-158) | Enhances affinity for fructose-6-phosphate | Increased sucrose synthesis under light |

| 14-3-3 protein binding | Stabilizes active conformation | Delays proteasomal degradation |

| SPS-SPP complex formation | Direct metabolite channeling | 30% faster sucrose flux in transgenic plants |

Enzymatic Conversion Mechanisms

The SPS-catalyzed reaction proceeds via a sequential Bi Bi mechanism:

- UDP-Glc binding to the enzyme’s glucosyltransferase domain.

- Nucleophilic attack by fructose-6-phosphate on the anomeric carbon of UDP-Glc.

- Release of UDP, followed by SPP-mediated dephosphorylation [3] [8].

Structural analyses of bacterial SPS homologs reveal a conserved GT-B fold, with two Rossmann-like domains facilitating sugar nucleotide binding [3]. Plant SPS isoforms exhibit distinct pH optima (pH 7.0–8.5) and subcellular localizations, with membrane-associated forms preferentially supplying sucrose for vascular loading [1] [4].

Sucrose Catabolism Pathways

Invertase-Mediated Hydrolysis

Invertases (EC 3.2.1.26) irreversibly hydrolyze sucrose into glucose and fructose. Three classes exist:

- Vacuolar invertases (acidic pH optimum): Regulate cell expansion via osmotic control [5].

- Cell wall invertases (acidic pH): Modulate apoplastic sucrose concentrations for phloem unloading [6].

- Cytosolic invertases (neutral pH): Fine-tune metabolic sucrose pools [5].

In sugarcane, vacuolar invertase activity decreases during stem maturation, correlating with sucrose accumulation rates >1.5 μmol/g FW/day [6]. Inhibitors like ShINH1 (IC₅₀ = 22.5 nM) post-translationally regulate invertase activity, preventing futile sucrose cycling [6].

Sucrose Synthase Reversible Cleavage Dynamics

Sucrose synthase (SuSy; EC 2.4.1.13) catalyzes the reversible reaction:

$$ \text{Sucrose} + \text{UDP} \leftrightarrow \text{UDP-Glc} + \text{Fructose} $$

This enzyme predominantly functions in sucrose cleavage, providing UDP-Glc for cellulose and callose synthesis [1] [4]. SuSy isoforms localize to:

- Plasma membrane: Associates with cellulose synthase complexes [4].

- Cytosol: Supplies substrates for starch biosynthesis [1].

- Actin cytoskeleton: Coordinates sucrose partitioning during stress [4].

Phosphorylation at Thr-267 redirects SuSy from membrane-bound to soluble pools, linking sucrose metabolism to energy status [4]. Transgenic Arabidopsis overexpressing SuSy exhibit 40% higher xylem cellulose content [1].

Comparative Analysis of Degradation Pathways

| Feature | Invertase Pathway | Sucrose Synthase Pathway |

|---|---|---|

| Energy Cost | ATP-independent | UDP conserved |

| Reversibility | Irreversible | Thermodynamically reversible |

| Primary Role | Osmotic regulation, phloem unloading | Biosynthetic precursor supply |

| Response to Low O₂ | Inhibited | Activated (20-fold induction) |

Mathematical modeling of invertase kinetics reveals substrate inhibition at sucrose concentrations >300 mM, limiting hydrolysis rates in storage tissues [7]. Conversely, SuSy activity increases linearly with sucrose availability, favoring carbon flux into cell wall polymers during rapid growth [1] [7].

Physical Description

Other Solid; Water or Solvent Wet Solid

Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]; [NIOSH]

Solid

WHITE SOLID IN VARIOUS FORMS.

Hard, white, odorless crystals, lumps, or powder.

Hard, white, odorless crystals, lumps, or powder. [Note: May have a characteristic, caramel odor when heated.]

Color/Form

Hard, white ... crystals, lumps, or powder ...

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

decomposes

Decomposes

Heavy Atom Count

Taste

Density

1.5805 g/cu cm @ 17 °C

1.6 g/cm³

1.59

LogP

-3.7 (LogP)

log Kow = -3.70

-3.70

-3.67

Odor

... Odorless ... [Note: May have a characteristic caramel odor when heated].

Decomposition

186 °C

Appearance

Melting Point

185.5 °C

320-367 °F (decomposes)

320-367 °F (Decomposes)

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 399 of 414 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Therapeutic Uses

MEDICATION (VET): 20% ORAL SOLN CAUSE REFLEX CLOSURE OF ESOPHAGEAL GROOVE. ... SUGAR IS OCCASIONALLY USED...TO FACILITATE REDN OF EDEMA & EASE OF REPLACEMENT OF PROLAPSED UTERI IN COWS, EWES, BITCHES, ETC, & HAS BEEN USED LOCALLY ON WOUNDS, FOOT ROT, ETC BY LAYMEN & PROFESSIONALS.

IV ADMIN OF HYPERTONIC SOLN OF SUCROSE HAS BEEN EMPLOYED CHIEFLY TO INITIATE OSMOTIC DIURESIS. SUCH PROCEDURE IS NOT COMPLETELY SAFE & RENAL TUBULAR DAMAGE MAY RESULT, PARTICULARLY IN PATIENTS WITH EXISTING RENAL PATHOLOGY. SAFER & MORE EFFECTIVE DIURETICS ARE AVAILABLE. /FORMER USE/

MeSH Pharmacological Classification

Vapor Pressure

0 mmHg (approx)

Other CAS

92004-84-7

Wikipedia

Deoxyuridine

Drug Warnings

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Agrochemicals -> Pesticides

Fragrance Ingredients

Cosmetics -> Skin conditioning; Soothing; Humectant

Methods of Manufacturing

By crushing and extraction of sugarcane (Saccharum officinarum) with water or extraction of the sugar beet (Beta vulgaris) with water, evaporating, and purifying with lime, carbon, and various liquids. Also obtainable from sorghum by conventional methods.

Sucrose is extracted commercially from sugar maple

General Manufacturing Information

.alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl: ACTIVE

CARBOHYDRATE (QV) PRODUCT OF PHOTOSYNTHESIS COMPRISED OF 1, 2, OR MORE SACCHAROSE GROUPS. ... SUGAR IS IMPORTANT SOURCE OF METABOLIC ENERGY IN FOODS, & ITS FORMATION IN PLANTS IS ESSENTIAL FACTOR IN LIFE PROCESS.

Sucrose is the most important industrial sugar

Sucrose was first synthesized enzymatically in the laboratory from potassium D-glucosyl-1-phosphate and D-fructose. The first chemical synthesis was accomplished by reaction of 3,4,6-tri-O-acetyl-1,2-anhydro-alpha-D-glucopyranose with 1,3,4,6-tetra-O-acetyl-D-fructofuranose

Traditionally, the standard /sweetening agent/ is sucrose, both in terms of quality of taste and taste profile

For more General Manufacturing Information (Complete) data for SUCROSE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION IN FOODSTUFF BY SPECTROPHOTMETRY @ 340, 334, OR 365 NM.

Stability Shelf Life

Dates

Aguilera AA, Diaz GH, Barcelata ML, Guerrero OA, Ros RM: Effects of fish oil on hypertension, plasma lipids, and tumor necrosis factor-alpha in rats with sucrose-induced metabolic syndrome. J Nutr Biochem. 2004 Jun;15(6):350-7. [PMID:15157941]

Fukuchi S, Hamaguchi K, Seike M, Himeno K, Sakata T, Yoshimatsu H: Role of fatty acid composition in the development of metabolic disorders in sucrose-induced obese rats. Exp Biol Med (Maywood). 2004 Jun;229(6):486-93. [PMID:15169967]

Lombardo YB, Drago S, Chicco A, Fainstein-Day P, Gutman R, Gagliardino JJ, Gomez Dumm CL: Long-term administration of a sucrose-rich diet to normal rats: relationship between metabolic and hormonal profiles and morphological changes in the endocrine pancreas. Metabolism. 1996 Dec;45(12):1527-32. [PMID:8969287]